Dimiracetam, (R)-

Description

Classification within the Racetam Family of Nootropic Compounds

Dimiracetam (B1670682) is classified as a nootropic drug belonging to the racetam family. ncats.iowikipedia.org Racetams are characterized by a shared 2-pyrrolidone nucleus and are structurally derived from gamma-aminobutyric acid (GABA). medsafe.govt.nz Dimiracetam itself is specifically identified as a bicyclic 2-pyrrolidinone (B116388) derivative. researchgate.net This family of compounds includes well-known members such as Piracetam, Aniracetam (B1664956), and Oxiracetam (B1678056), all of which have been explored for their effects on cognitive processes. medsafe.govt.nzwikipedia.orgfishersci.canih.govnih.govtga.gov.auwikipedia.org While the precise mechanisms of action for racetams are not universally established, they are thought to modulate neurotransmission, potentially by affecting ion channels and neurotransmitter turnover, and some, like Piracetam and Aniracetam, are known to act as positive allosteric modulators of AMPA receptors. wikipedia.orgconsensus.app

Historical Context and Evolution of Racetam Analogues in Cognitive Research

The genesis of the racetam class dates back to the late 1960s with the discovery of Piracetam, which served as the prototype for nootropic compounds. medsafe.govt.nzhealthopenresearch.org This initial breakthrough spurred the synthesis and investigation of numerous piracetam-like substances, all aimed at improving cognitive function or addressing cognitive impairment and central nervous system disorders. medsafe.govt.nz Dimiracetam emerged within this evolutionary trajectory, having been originally developed as a cognition enhancer. researchgate.netgoogle.com Its development reflects a continued effort to explore and refine compounds with potential neurocognitive benefits, building upon the foundational understanding established by earlier racetam analogues.

Significance of (R)-Stereoisomerism in Drug Discovery and Development

For Dimiracetam, the "(R)-" designation specifically denotes its stereoisomeric form, which is crucial for understanding its biological activity and interactions. ontosight.ai Research into Dimiracetam has highlighted the importance of this stereochemical configuration. Studies have compared the pharmacological effects of racemic Dimiracetam (a 1:1 mixture of R- and S-enantiomers), the isolated (R)-enantiomer, the (S)-enantiomer, and specific non-racemic mixtures. Notably, investigations into their ability to inhibit NMDA-induced [3H]D-aspartate release from rat spinal synaptosomes have revealed significant differences in potency. While racemic Dimiracetam was found to be more potent than either the R- or S-enantiomers alone, a specific non-racemic mixture, MP-101 (R:S 3:1), demonstrated even greater potency, achieving an IC50 in the picomolar range. mdpi.comnih.gov This finding underscores that the specific enantiomeric composition of Dimiracetam can dramatically impact its pharmacological profile, suggesting a synergistic effect that could not be predicted from the individual enantiomers or the racemate alone. google.commdpi.comnih.gov

Table 1: Comparative Potency of Dimiracetam Forms in Inhibiting NMDA-Induced Glutamate (B1630785) Release

| Compound Form | IC50 (NMDA-induced [3H]D-aspartate release inhibition from rat spinal synaptosomes) | Reference |

| Racemic Dimiracetam | 10-20 nM | researchgate.netnih.gov |

| (R)-Dimiracetam | Less potent than racemic Dimiracetam | mdpi.comnih.gov |

| (S)-Dimiracetam | Less potent than racemic Dimiracetam (approximately 15-fold less potent) | mdpi.comnih.gov |

| MP-101 (R:S 3:1 non-racemic) | Picomolar range (more potent than racemic Dimiracetam) | mdpi.comnih.gov |

This data illustrates the critical role of stereoisomerism in optimizing the pharmacological activity of Dimiracetam, demonstrating how specific enantiomeric ratios can lead to enhanced potency in relevant biological assays.

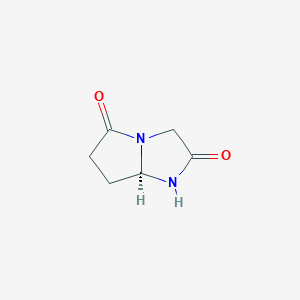

Structure

2D Structure

3D Structure

Properties

CAS No. |

151062-30-5 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

(7aR)-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)/t4-/m1/s1 |

InChI Key |

XTXXOHPHLNROBN-SCSAIBSYSA-N |

Isomeric SMILES |

C1CC(=O)N2[C@H]1NC(=O)C2 |

Canonical SMILES |

C1CC(=O)N2C1NC(=O)C2 |

Origin of Product |

United States |

Structural Framework and Enantiomeric Considerations of Dimiracetam

Bicyclic Pyrrolidinone Core and Analogy to Piracetam

The chemical structure of Dimiracetam (B1670682) is defined by a bicyclic pyrrolidinone core. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common structural motif in many pharmacologically active molecules. nih.gov In the case of the racetam family, this core is typically a 2-pyrrolidone derivative. wikipedia.org

The foundational compound of this class is Piracetam, which possesses a 2-oxo-1-pyrrolidine acetamide (B32628) nucleus. wikipedia.org Many other racetams are structural analogues, built upon this fundamental framework. nih.govnih.gov Dimiracetam is distinguished from Piracetam by the incorporation of its pyrrolidinone ring into a more complex, rigid bicyclic system. This structural modification significantly alters the molecule's three-dimensional shape compared to the more flexible, single-ring structure of Piracetam.

Like other racetams, Dimiracetam is structurally related to the endogenous neurotransmitter γ-aminobutyric acid (GABA), of which it is a cyclic derivative. wikipedia.org It also shares structural similarity with pyroglutamic acid, a cyclic amino acid. wikipedia.org This core structure is believed to be crucial for the interaction of racetam compounds with their biological targets.

Influence of Stereochemistry on Biological Activity: The (R)-Enantiomer Perspective

The concept of stereochemistry is critical to understanding the biological activity of Dimiracetam. The molecule is chiral, meaning it is asymmetric and not superimposable on its mirror image. washington.edu These two mirror-image forms are known as enantiomers, which are designated as (R) and (S) based on the spatial arrangement of their atoms.

In a non-chiral environment, enantiomers have identical physical and chemical properties. nih.gov However, biological systems—such as the human body—are inherently chiral due to the stereospecific nature of their components, including proteins, enzymes, and receptors. nih.govlibretexts.org Consequently, the two enantiomers of a chiral drug can interact very differently with their biological targets, much like a right hand fits into a right-handed glove but not a left-handed one. washington.edulibretexts.org

This stereoselectivity can lead to significant differences in pharmacology, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable effects. nih.govresearchgate.net In the case of Dimiracetam, the biological activity is attributed specifically to the (R)-enantiomer. This indicates that the binding site on its molecular target (e.g., a receptor or enzyme) is shaped in such a way that it can only accommodate the specific three-dimensional structure of the (R)-enantiomer, leading to a productive biological response. The (S)-enantiomer, with its mirrored configuration, presumably cannot bind as effectively to the same site and thus does not elicit the same pharmacological action. nih.govlibretexts.org

Structure-Activity Relationship (SAR) Studies of Dimiracetam Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. patsnap.com The primary goal of SAR studies is to identify the key chemical features, known as the pharmacophore, that are responsible for a drug's effects. drugdesign.orgslideshare.net By systematically modifying the structure of a lead compound like Dimiracetam and observing the resulting changes in biological activity, researchers can optimize its properties. nih.gov

For Dimiracetam, SAR studies would involve synthesizing a series of analogues where specific parts of the molecule are altered. These modifications could include:

Modification of the Bicyclic Core: Altering the size or composition of the rings to understand the spatial requirements of the binding site.

Substitution on the Rings: Adding different chemical groups (e.g., alkyl, halogen, hydroxyl) to various positions on the bicyclic system to probe for additional favorable interactions.

Alteration of the Side Chain: Modifying the length, flexibility, or functional groups of the side chain attached to the pyrrolidinone nitrogen.

The resulting analogues would then be tested in biological assays to measure their potency and efficacy. The data gathered allows chemists to build a comprehensive picture of the structural requirements for activity. nih.gov

The following interactive table illustrates hypothetical results from an SAR study on Dimiracetam derivatives, demonstrating how specific structural changes might influence biological activity.

| Compound | Modification from (R)-Dimiracetam | Resulting Biological Activity | Interpretation |

| Derivative A | Addition of a methyl group to the bicyclic ring | Decreased | Suggests steric hindrance; the binding pocket may be tightly constrained in this region. |

| Derivative B | Replacement of the side chain amide with an ester | Significantly Decreased | Indicates the amide group is crucial, possibly forming a key hydrogen bond with the target. |

| Derivative C | Extension of the side chain by one carbon | Slightly Increased | Suggests the binding pocket has additional space that can be explored for further interactions. |

| Derivative D | Introduction of a hydroxyl group on the ring | No significant change | This position may not be directly involved in binding or is oriented away from the target. |

This table is for illustrative purposes to explain the SAR concept and does not represent actual experimental data.

Elucidation of Pharmacological and Molecular Mechanisms of R Dimiracetam

Modulation of Glutamatergic Neurotransmission

(R)-Dimiracetam, as part of the racemic mixture dimiracetam (B1670682), exerts a notable influence on glutamatergic neurotransmission. nih.govresearchgate.net The compound and its structurally related counterparts interact with presynaptic release-regulating receptors, with a particular affinity for ionotropic glutamate (B1630785) receptors, which modulates the release of neurotransmitters in the brain and spinal cord. nih.gov The primary mechanism identified is the counteraction of N-methyl-D-aspartate (NMDA)-induced glutamate release from synaptosomal preparations. researchgate.net This interaction with ionotropic glutamate receptors appears to be a key factor in its pharmacological activity. researchgate.net

The racemic mixture, dimiracetam, functions as a negative modulator of NMDA-induced glutamate release, an action observed in rat spinal cord synaptosomal preparations. nih.govnih.gov This activity suggests a mechanism of negative allosteric modulation. nih.gov The compound dose-dependently reduces the NMDA-induced release of glutamate in both hippocampal and spinal cord tissues. nih.gov This modulatory action is a defining characteristic of its interaction with the NMDA receptor complex.

The modulatory effects of dimiracetam on NMDA receptors appear to be linked to specific receptor subunit compositions. Evidence suggests that its mechanism of action may involve NMDA receptor isoforms that contain the pH-sensitive GluN1 and GluN2A subunits. researchgate.netdocumentsdelivered.com NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits (GluN2A-2D). nih.govmdpi.com The specific affinity for receptors containing GluN1 and GluN2A subunits points towards a targeted interaction rather than a generalized effect on all NMDA receptor types. researchgate.netdocumentsdelivered.com While GluN2B subunits are also critical components of NMDA receptors in the central nervous system, the primary interaction of dimiracetam has been specifically suggested to involve the GluN1 and GluN2A subunits. researchgate.netdocumentsdelivered.comnih.gov

In vitro studies using synaptosomal preparations have provided detailed insights into dimiracetam's effect on glutamate release. Dimiracetam has been shown to counteract the NMDA-induced release of the neurotransmitter glutamate with its highest potency observed in the spinal cord. researchgate.netdocumentsdelivered.com Specifically, it inhibits the NMDA plus glycine-stimulated release of [3H]-D-aspartate from rat spinal synaptosomes, exhibiting an IC50 value between 10 and 20 nM. researchgate.net

Comparative studies of the racemic mixture and its individual enantiomers have shown that racemic dimiracetam is a more potent inhibitor of NMDA-induced [3H]D-aspartate release in rat spinal cord synaptosomes than either the (R)- or (S)-enantiomer alone. researchgate.netnih.gov Further investigation into non-racemic mixtures revealed that an R:S 3:1 mixture, designated MP-101, was even more potent than the racemic form, with an IC50 in the picomolar range for this inhibitory action. nih.gov

| Compound | Activity | Potency (IC50) | Preparation | Source |

|---|---|---|---|---|

| Dimiracetam (racemic) | Inhibition of NMDA + glycine-stimulated [3H]-D-aspartate release | 10-20 nM | Rat spinal synaptosomes | researchgate.net |

| MP-101 (R:S 3:1 mixture) | Inhibition of NMDA-induced [3H]D-aspartate release | Picomolar range | Rat spinal cord synaptosomes | nih.gov |

| Dimiracetam (racemic) vs. Enantiomers | Inhibition of NMDA-induced [3H]D-aspartate release | More potent than (R)- or (S)-enantiomer alone | Rat spinal cord synaptosomes | researchgate.netnih.gov |

Interactions with Other Central Nervous System Neurotransmitter Systems

The pharmacological activity of the racetam class of drugs is not limited to the glutamatergic system. Structurally related nootropic compounds are known to interact with various presynaptic release-regulating receptors, thereby modulating the release of multiple neurotransmitters. nih.gov

While the primary focus of dimiracetam research has been on glutamatergic modulation, other members of the racetam family have demonstrated effects on different neurotransmitter systems. For instance, nootropics such as oxiracetam (B1678056) and aniracetam (B1664956) have been found to increase the NMDA-induced release of both acetylcholine (B1216132) and noradrenaline. nih.gov However, specific studies detailing a direct modulatory effect of (R)-Dimiracetam on the release of acetylcholine and noradrenaline are not extensively documented in the current body of research.

The mechanism of action for racetams often involves interactions with various ionotropic glutamate receptors, which may include α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in addition to NMDA receptors. researchgate.net For example, levetiracetam, another racetam derivative, is understood to have mechanisms that include interaction with AMPA and kainate-gated ion channels. nih.gov While the racetam family is known for these broader interactions, the specific and direct impact of (R)-Dimiracetam on AMPA receptor function remains an area requiring more focused investigation. researchgate.net

Proposed Cellular and Subcellular Mechanisms of (R)-Dimiracetam

(R)-Dimiracetam, a member of the racetam class of nootropic compounds, exerts its pharmacological effects through specific interactions at the cellular and subcellular levels. nih.gov Research into its mechanisms has pointed towards a primary role in modulating glutamatergic neurotransmission, which in turn influences neuronal viability and ionic balance. nih.govnih.gov Unlike some other racetams that are noted for broad metabolic enhancement, the key activities of (R)-Dimiracetam appear to be more targeted, focusing on the regulation of specific ionotropic receptors. nih.govnih.govnih.gov

Influence on Neuronal Health and Metabolism

The influence of (R)-Dimiracetam on neuronal health is intrinsically linked to its ability to regulate excitatory neurotransmission. researchgate.net While related compounds like Piracetam have been documented to act as metabolic enhancers by improving mitochondrial function and cerebral glucose metabolism, the primary mechanism identified for Dimiracetam that supports neuronal health is its modulation of glutamate signaling. nih.govnih.govdrugbank.com

Excessive glutamate release and the subsequent overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to excitotoxicity—a pathological process involving a massive influx of calcium ions that triggers neuronal damage and death. researchgate.net This process is metabolically demanding and is a key factor in various neurological conditions.

(R)-Dimiracetam contributes to neuronal health by counteracting the NMDA-induced release of glutamate. nih.govresearchgate.net This action helps to prevent the cascade of events associated with excitotoxicity, thereby preserving neuronal integrity and reducing metabolic stress on the neuron. By maintaining a more balanced glutamatergic tone, the compound supports a stable cellular environment conducive to neuronal survival. The cognition-enhancing properties attributed to Dimiracetam are thought to arise from this modulation of synaptic activity. nih.gov

Modulation of Ion Fluxes

The most clearly defined subcellular mechanism of (R)-Dimiracetam is its role as a negative modulator of ion fluxes through the NMDA receptor, which is a ligand-gated ion channel. nih.govnih.gov This modulation does not block the receptor entirely but rather reduces its activity in the presence of agonists like NMDA and glycine. nih.gov

In vitro studies using synaptosomal preparations from the rat spinal cord have been instrumental in elucidating this mechanism. These studies measure the release of [³H]D-aspartate (a marker for glutamate) stimulated by NMDA. Research has shown that (R)-Dimiracetam, its S-enantiomer, and the racemic mixture all concentration-dependently reduce this NMDA-induced release. nih.gov This indicates a direct influence on the ion channel's function, leading to a decreased flux of ions upon stimulation. nih.gov

The potency of this modulation varies between the different forms of the compound. While both enantiomers are active, the racemic mixture has been found to be more potent than either the (R)- or (S)-enantiomer alone. nih.govnih.gov Specifically, the (R)-enantiomer is approximately five-fold less potent than the racemic mixture. nih.gov This suggests a complex interaction at the receptor site where the presence of both enantiomers may result in a synergistic or more conformationally favorable inhibition.

Further investigation suggests that Dimiracetam's action may be specific to NMDA receptor isoforms that contain the pH-sensitive GluN1 and GluN2A subunits. nih.govresearchgate.net By selectively modulating these specific receptor subtypes, (R)-Dimiracetam can fine-tune excitatory neurotransmission, thereby stabilizing ion fluxes and preventing the pathological consequences of excessive neuronal stimulation. nih.govnih.gov

Interactive Data Table: Potency of Dimiracetam Forms in Modulating NMDA Receptor Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for racemic Dimiracetam and its individual enantiomers in reducing NMDA-induced [³H]D-aspartate release from rat spinal cord synaptosomes. nih.gov A lower IC₅₀ value indicates greater potency.

| Compound Form | IC₅₀ Value (nM) |

| (R)-Dimiracetam | 87.45 ± 9.96 |

| (S)-Dimiracetam | 248.50 ± 43.79 |

| Racemic Dimiracetam | 16.26 ± 2.09 |

Preclinical Investigations into the Neurobiological Efficacy of R Dimiracetam

Anti-Neuropathic Pain Efficacy in Diverse Animal Models

Reversal of Hypersensitivity and Neurological Alterations

Preclinical investigations have extensively explored the neurobiological efficacy of dimiracetam (B1670682), including its (R)-enantiomer, in reversing hypersensitivity and mitigating neurological alterations observed in various pain and neurological disorder models. Dimiracetam, a bicyclic 2-pyrrolidinone (B116388) derivative, functions as a negative modulator of N-methyl-D-aspartate (NMDA)-induced glutamate (B1630785) release in rat spinal cord synaptosomal preparations mdpi.comresearchgate.netnih.govnih.gov. This mechanism is thought to counteract the "wind-up" phenomenon of excitatory transmission, which is crucial in reinforcing pain perception in neuropathic conditions mdpi.com.

Studies have demonstrated that dimiracetam exhibits broad-spectrum anti-hyperalgesic and anti-allodynic activity across multiple preclinical models of neuropathic pain mdpi.comresearchgate.netnih.gov. These models include pain induced by antiretroviral drugs, chemotherapeutic agents such as oxaliplatin (B1677828), sorafenib, and the FOLFOX regimen, as well as mono-iodoacetate (MIA)-induced osteoarthritis and nerve injury mdpi.comresearchgate.netnih.govnih.govunifi.itpatsnap.comresearchgate.netresearchgate.net. Hypersensitivity, characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (increased pain from a painful stimulus), is a prominent symptom in neuropathic pain conditions nih.govdovepress.com.

In the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis, acute oral administration of racemic dimiracetam proved more effective than either its R- or S-enantiomers alone in improving the weight tolerated on the ipsilateral paw, a measure of mechanical hyperalgesia. While the racemic mixture (R:S 1:1) at 300 mg/kg significantly improved the weight tolerated for up to 60 minutes, the R-enantiomer at the same dose showed a lesser response, lasting up to 45 minutes. The S-enantiomer demonstrated only minor, albeit statistically significant, activity at 15 minutes post-administration mdpi.com.

Table 1: Effects of Dimiracetam and its Enantiomers on MIA-Induced Mechanical Hyperalgesia (Rat Paw Pressure Test) mdpi.com

| Compound (Dose: 300 mg/kg, oral) | Peak Efficacy Duration | Relative Efficacy (vs. Racemate) |

| Racemic Dimiracetam (R:S 1:1) | Up to 60 minutes | High |

| (R)-Dimiracetam | Up to 45 minutes | Lower |

| (S)-Dimiracetam | Up to 15 minutes | Poor |

Further investigations into chronic neuropathic pain models, such as the oxaliplatin-induced neuropathic pain, revealed that MP-101, a non-racemic mixture containing a 3:1 ratio of (R)- to (S)-dimiracetam, exhibited a significantly improved anti-neuropathic profile. MP-101 demonstrated greater potency than racemic dimiracetam in reducing NMDA-induced [3H]D-aspartate release in rat spinal cord synaptosomes, with an IC50 in the picomolar range. Its beneficial effects persisted for one week after treatment suspension in the chronic oxaliplatin model mdpi.comnih.govnovaremed.com.

Beyond pain hypersensitivity, dimiracetam has also shown efficacy in reversing broader neurological alterations. In a rat model of FOLFOX-induced neurotoxicity, which affects pain threshold, spontaneous activity, and behavioral, autonomic, and neurological functions, repeated oral treatments with dimiracetam (150 mg/kg, twice daily) significantly protected rats from these impairments, with effects becoming evident after seven days of treatment researchgate.netunifi.itpatsnap.comresearchgate.net. In comparison, pregabalin (B1679071), another commonly used agent, was less effective in reducing mechanical hypersensitivity in this model researchgate.netunifi.itpatsnap.com. Dimiracetam nearly completely reversed the FOLFOX-induced reductions in spontaneous activity, behavioral, autonomic, and neurological functions, demonstrating a more comprehensive restorative effect than duloxetine, which was less effective, and pregabalin, which showed similar efficacy in some aspects unifi.it. Motor coordination, however, was not significantly altered by FOLFOX or the treatments unifi.it.

Table 2: Reversal of FOLFOX-Induced Neurological Alterations in Rats unifi.it

| Parameter Affected by FOLFOX | Dimiracetam (150 mg/kg, BID) | Pregabalin (20 mg/kg, BID) | Duloxetine (15 mg/kg, BID) |

| Pain Threshold | Significantly protected | Less effective | Ineffective |

| Spontaneous Activity | Nearly completely reversed | Similarly effective | Less effective |

| Behavioral Functions | Nearly completely reversed | Similarly effective | Less effective |

| Autonomic Functions | Nearly completely reversed | Similarly effective | Less effective |

| Neurological Functions | Nearly completely reversed | Similarly effective | Less effective |

| Motor Coordination | Not altered | Not altered | Not altered |

Furthermore, in a rat model of sorafenib-induced cold allodynia, chronic administration of dimiracetam (150 mg/kg p.o. twice daily) effectively prevented the cold allodynia, with its effect lasting for 48 hours after the last administration, a longer duration compared to pregabalin (15 mg/kg p.o.), which lasted 24 hours researchgate.net. These findings collectively highlight the significant potential of (R)-dimiracetam, both as part of racemic dimiracetam and in enhanced non-racemic formulations like MP-101, in ameliorating hypersensitivity and reversing various neurological alterations in preclinical models of neuropathic pain and related disorders.

Comparative Enantiomeric Pharmacology and Synergistic Effects

Differential Potency and Efficacy of (R)- and (S)-Dimiracetam Enantiomers

Studies have revealed a notable difference in the potency and efficacy between the (R)- and (S)-enantiomers of Dimiracetam (B1670682). While both enantiomers exhibit activity, (R)-Dimiracetam has consistently demonstrated higher potency compared to the (S)-enantiomer. mdpi.comresearchgate.net For instance, in in vitro assays measuring the reduction of N-methyl-D-aspartate (NMDA)-induced [³H]D-aspartate release in rat spinal cord synaptosomes, (R)-Dimiracetam was found to be more potent than (S)-Dimiracetam. mdpi.comnovaremed.comswissbiotech.orgnih.gov However, surprisingly, both individual enantiomers were less potent than the racemic mixture of Dimiracetam in reducing NMDA-induced glutamate (B1630785) release, with (R)-Dimiracetam being approximately five-fold less potent and (S)-Dimiracetam about fifteen-fold less potent than the racemate. mdpi.com

Pharmacological Profiles of Racemic Dimiracetam

Racemic Dimiracetam, a 1:1 mixture of the (R)- and (S)-enantiomers, exhibits a broad pharmacological profile. It has been shown to negatively modulate NMDA-induced glutamate release in rat spinal cord synaptosomal preparations. researchgate.netmdpi.comnovaremed.comswissbiotech.orgnih.govncats.ioreddit.comresearchgate.net This action is thought to involve interaction with ionotropic glutamate receptors, specifically modulating neurotransmitter release from brain and spinal cord synaptosomes. researchgate.netunifi.it

In preclinical models, racemic Dimiracetam has demonstrated oral effectiveness in various neuropathic pain models, including those induced by trauma, antiretroviral drugs, chemotherapeutic agents (such as oxaliplatin (B1677828) and sorafenib), and in the mono-iodoacetate (MIA)-induced osteoarthritis model. researchgate.netmdpi.comnovaremed.comnih.govunifi.itpatsnap.com Its anti-hyperalgesic and anti-allodynic effects have been observed to be broad-spectrum and, in some cases, more efficacious than reference drugs like pregabalin (B1679071). researchgate.netunifi.it Beyond pain, racemic Dimiracetam has also shown antidepressant effects in the forced swimming test and cognition-enhancing properties in preclinical in vivo experiments. researchgate.netmdpi.com

Analysis of Non-Racemic Enantiomeric Mixtures: The MP-101 (R:S 3:1) Paradigm

Further research into Dimiracetam's enantiomers led to the investigation of non-racemic mixtures, culminating in the identification of MP-101, a specific R:S 3:1 non-racemic mixture, as a particularly potent pharmacological entity. mdpi.comnovaremed.comswissbiotech.orgunifi.itresearchgate.netbusinesswire.comnovaremed.com This mixture has demonstrated superior efficacy compared to both individual enantiomers and the racemic compound. mdpi.comnovaremed.comswissbiotech.orgunifi.it

MP-101 exhibits significantly enhanced potency in modulating glutamate release. In in vitro studies, the R:S 3:1 non-racemic mixture (MP-101) was found to be even more potent than racemic Dimiracetam in blocking NMDA-induced [³H]D-aspartate release, with an IC50 in the picomolar range. researchgate.netmdpi.comnovaremed.comswissbiotech.orgreddit.comresearchgate.netresearchgate.net Specifically, a composition with an enantiomeric excess of (R)-Dimiracetam of 50% (corresponding to a 3:1 R:S ratio) inhibited NMDA plus glycine-evoked [³H]-D-aspartic acid release from rat spinal synaptosomes by 52% at a concentration of 1 nM, whereas racemic Dimiracetam inhibited it by 36% at 10 nM (estimated IC50 of 15 nM), and (R)-Dimiracetam had an estimated IC50 of 123 nM. google.com

| Compound/Mixture | NMDA-induced [³H]D-Aspartate Release Inhibition | Estimated IC50 (nM) |

| (R)-Dimiracetam | 123 google.com | |

| (S)-Dimiracetam | Less potent than R-enantiomer mdpi.com | |

| Racemic Dimiracetam (1:1 R:S) | 36% at 10 nM google.com | 15 google.com |

| MP-101 (3:1 R:S) | 52% at 1 nM google.com, Picomolar range mdpi.comnovaremed.comswissbiotech.org | Picomolar mdpi.comnovaremed.comswissbiotech.org |

MP-101 has demonstrated superior efficacy in various preclinical animal models. In the chronic oxaliplatin-induced neuropathic pain model, MP-101 showed a significantly improved anti-neuropathic profile, with its effect persisting for one week after treatment suspension. researchgate.netnovaremed.comswissbiotech.orgreddit.comresearchgate.netnovaremed.comfrontiersin.org This non-racemic mixture has also performed better than racemic Dimiracetam in animal models of cognition and depression, suggesting a broader therapeutic potential. mdpi.comnovaremed.comswissbiotech.orgreddit.compatsnap.comresearchgate.net The enhanced potency of MP-101 in pain models, such as the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis, further underscores its therapeutic advantage. novaremed.comswissbiotech.org

Advanced Methodological Approaches in R Dimiracetam Research

Synaptosomal Preparation and Neurotransmitter Release Assays

Synaptosomal preparations are a crucial in vitro tool for studying neurotransmission, allowing for the isolation of intact, resealed nerve terminals from brain tissue. These preparations retain key physiological functions, including the ability to synthesize and release neurotransmitters, making them ideal for investigating the direct effects of compounds on synaptic processes. guidetopharmacology.org

Research on Dimiracetam (B1670682), including its (R)-enantiomer, has extensively utilized synaptosomal preparations to understand its impact on neurotransmitter dynamics, particularly glutamate (B1630785) release. Studies have shown that Dimiracetam negatively modulates the N-methyl-D-aspartate (NMDA)-induced release of glutamate from synaptosomes. This effect is observed with high potency in preparations from the spinal cord and, to a lesser extent, in the hippocampus. Current time information in Lagos, NG.wikipedia.orgguidetopharmacology.orgmims.comnih.gov The mechanism is thought to involve the negative modulation of specific NMDA receptor isoforms containing pH-sensitive GluN1 and GluN2A subunits. Current time information in Lagos, NG.mims.com

Comparative studies using rat spinal cord synaptosomes have revealed differences in potency among racemic Dimiracetam, (R)-Dimiracetam, and (S)-Dimiracetam in reducing NMDA-induced [3H]D-aspartate release. Racemic Dimiracetam generally exhibits greater potency than its individual enantiomers. Furthermore, a non-racemic mixture, MP-101 (R:S 3:1), has demonstrated even higher potency, achieving picomolar range inhibition in some assays. Current time information in Lagos, NG.wikipedia.orgguidetopharmacology.orgmedicaljournals.se This suggests a synergistic effect between the R- and S-enantiomers. guidetopharmacology.org

Table 1: Inhibition of NMDA-Induced [3H]D-Aspartate Release in Rat Spinal Cord Synaptosomes

| Compound | Estimated IC50 (nM) | Reference |

| Racemic Dimiracetam | 15 | guidetopharmacology.org |

| (R)-Dimiracetam | 123 | guidetopharmacology.org |

| (S)-Dimiracetam | 418 | guidetopharmacology.org |

| MP-101 (R:S 3:1) | Picomolar range | Current time information in Lagos, NG.medicaljournals.se |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methodologies are computational approaches that establish mathematical relationships between the chemical structure of compounds and their biological activities. These methods are invaluable in drug discovery for predicting the activity of new compounds, optimizing lead structures, and elucidating the molecular features critical for biological interaction. nih.govnih.govnih.govfishersci.co.ukabertay.ac.ukguidetopharmacology.org

While direct, dedicated QSAR and 3D-QSAR studies focusing solely on (R)-Dimiracetam are not extensively detailed in the public literature, the principles of these methodologies are inherently applied in understanding the structure-activity relationships observed with Dimiracetam and its enantiomers. The differential potencies of (R)-Dimiracetam, (S)-Dimiracetam, and their racemic and non-racemic mixtures in modulating neurotransmitter release highlight the importance of stereochemistry in their biological activity. guidetopharmacology.orgmedicaljournals.se This comparative analysis, which reveals how specific structural configurations influence potency, forms the basis of structure-activity insights that QSAR and 3D-QSAR aim to quantify and predict.

Computational approaches, including virtual screening and molecular docking, are broadly employed in the study of racetam derivatives and other compounds targeting neurological pathways. These methods help identify potential ligands, predict binding modes, and clarify molecular interactions with biological targets, such as the synaptic vesicle protein 2A (SV2A) or various receptors. wikipedia.orgnih.govwikipedia.org Such computational studies are crucial for rational drug design and lead optimization within the racetam family, guiding the synthesis of novel compounds with improved pharmacological profiles. medicaljournals.se

In Vivo Animal Models for Behavioral and Neuropathological Assessment

In vivo animal models are indispensable for evaluating the behavioral and neuropathological effects of compounds like (R)-Dimiracetam in a complex biological system. These models allow for the assessment of cognitive function, pain perception, and other neurological and psychiatric parameters, often mimicking human disease states. massbank.eucycpeptmpdb.com

(R)-Dimiracetam and its racemic form have been extensively studied in various rodent models, primarily rats and mice, to assess their therapeutic potential:

Neuropathic Pain Models: Dimiracetam demonstrates broad-spectrum anti-hyperalgesic and anti-allodynic activity in established models of neuropathic pain. These include pain induced by nerve injury (e.g., chronic constriction injury of the sciatic nerve), chemotherapy (e.g., oxaliplatin-induced hyperalgesia, sorafenib-induced neuropathy, FOLFOX-induced neuropathy), and mono-iodoacetate (MIA)-induced osteoarthritis. Current time information in Lagos, NG.wikipedia.orgguidetopharmacology.orgmims.comnih.govnih.govalfa-chemistry.comcore.ac.ukguidetopharmacology.org Acute and chronic administration of Dimiracetam has been shown to revert pain-like behaviors, sometimes with prolonged effects. Current time information in Lagos, NG.mims.comnih.govcore.ac.uk In some models, Dimiracetam has shown comparable or superior efficacy to standard anti-neuropathic agents like pregabalin (B1679071). wikipedia.orgnih.govcore.ac.uk The non-racemic mixture MP-101 has demonstrated an even more improved anti-neuropathic profile in chronic pain models. Current time information in Lagos, NG.wikipedia.orgmedicaljournals.se

Cognitive Enhancement Models: Originally developed as a cognition enhancer, Dimiracetam has exhibited cognition-enhancing properties in preclinical in vivo experiments. wikipedia.orgalfa-chemistry.com Studies in rats have shown its ability to improve learning and memory, including in models of scopolamine-induced cognitive impairment. guidetopharmacology.org MP-101 has also shown superior performance over racemic Dimiracetam in animal models of cognition. Current time information in Lagos, NG.wikipedia.orgmedicaljournals.se

Antidepressant Effects: Higher single oral doses of Dimiracetam have demonstrated antidepressant-like effects in the forced swimming test in rats. wikipedia.orgnih.govalfa-chemistry.com MP-101 has also performed better than Dimiracetam in animal models of depression. Current time information in Lagos, NG.wikipedia.org

Neuroprotective Effects: Dimiracetam has shown neuroprotective effects in certain contexts, such as during coronary bypass. fishersci.co.uk While specific neuropathological assessments (e.g., histological changes, neuronal counts) are often part of such studies, the primary focus in the provided literature snippets is on behavioral outcomes related to pain and cognition.

Table 2: Key In Vivo Animal Models and Observed Effects of Dimiracetam

| Animal Model / Condition | Behavioral/Neuropathological Assessment | Observed Effect of Dimiracetam / (R)-Dimiracetam | Reference |

| Neuropathic Pain (Nerve Injury, Chemotherapy-induced) | Hyperalgesia, Allodynia | Reduces painful hypersensitivity | Current time information in Lagos, NG.wikipedia.orgguidetopharmacology.orgmims.comnih.govnih.govalfa-chemistry.comcore.ac.ukguidetopharmacology.org |

| MIA-induced Osteoarthritis | Hyperalgesia | Reverts painful condition | Current time information in Lagos, NG.wikipedia.orgguidetopharmacology.orgalfa-chemistry.comcore.ac.uk |

| Cognitive Impairment (e.g., Scopolamine-induced) | Learning, Memory | Cognition-enhancing, improves memory | wikipedia.orgguidetopharmacology.orgalfa-chemistry.com |

| Forced Swimming Test | Antidepressant-like behavior | Increases mobility time | wikipedia.orgnih.govalfa-chemistry.com |

| Coronary Bypass | Neuroprotection | Demonstrated neuroprotective effect | fishersci.co.uk |

Future Perspectives and Unresolved Questions in R Dimiracetam Research

Deepening Understanding of Molecular Targets and Ligand Interactions

A primary focus for future research involves a more profound understanding of (R)-Dimiracetam's specific molecular targets and the nature of its ligand interactions. Dimiracetam (B1670682), including its enantiomers, is known to interact with presynaptic release-regulating receptors, particularly ionotropic glutamate (B1630785) receptors nih.govmsesupplies.com. Studies have indicated that dimiracetam negatively modulates N-methyl-D-aspartate (NMDA)-induced glutamate release in synaptosomal preparations from the rat spinal cord nih.govmsesupplies.comresearchgate.netresearchgate.netnih.govx-mol.netresearchgate.net. This modulatory effect is hypothesized to occur via specific NMDA receptor isoforms that contain pH-sensitive GluN1 and GluN2A subunits nih.govresearchgate.net.

Unlike certain other nootropic compounds, such as oxiracetam (B1678056) and aniracetam (B1664956), which are observed to increase NMDA-induced neurotransmitter release, dimiracetam demonstrates a dose-dependent reduction in glutamate release, exhibiting particularly high potency in the spinal cord nih.gov. While the broad interaction with ionotropic glutamate receptors is established, the precise binding sites and conformational changes induced by (R)-Dimiracetam require further elucidation. Advanced computational methods, including molecular docking and simulation, will be instrumental in predicting and modeling these intricate protein-ligand interactions, potentially identifying novel binding pockets or allosteric sites als-journal.comnih.govbiorxiv.org. Obtaining direct experimental evidence for the exact mechanisms of allosteric modulation of NMDA receptors by (R)-Dimiracetam remains a critical unresolved question nih.gov.

Exploring Broader Neurobiological Modulatory Effects

Beyond its established role in modulating glutamate release, future research aims to explore the broader neurobiological modulatory effects of (R)-Dimiracetam. Preclinical studies on dimiracetam have revealed antidepressant-like effects in the forced swimming test nih.govresearchgate.net. Furthermore, it has demonstrated broad-spectrum anti-hyperalgesic and anti-allodynic activity across various models of neuropathic pain, including those induced by antiretroviral drugs, chemotherapeutic agents like oxaliplatin (B1677828) and sorafenib, and in mono-iodoacetate (MIA)-induced osteoarthritis nih.govresearchgate.netnih.govx-mol.netresearchgate.netpatsnap.com.

A non-racemic mixture, MP-101 (an R:S 3:1 ratio of dimiracetam enantiomers), has shown superior performance compared to racemic dimiracetam in animal models related to cognition and depression nih.govx-mol.netswissbiotech.orgnovaremed.comnovaremed.com. This suggests that (R)-Dimiracetam, particularly in specific enantiomeric ratios, may exert modulatory effects on a wider range of neurobiological processes, including cognitive function, memory, and learning, although the precise underlying mechanisms are not yet fully understood ontosight.ai. Further investigations into its influence on neural circuits involved in mood regulation, pain processing (e.g., the descending pain modulatory system), and cognitive enhancement are warranted elifesciences.org.

Comparative Studies with Novel Racetam Derivatives and Analogs

Comparative studies are essential for positioning (R)-Dimiracetam within the broader landscape of racetam derivatives and identifying opportunities for developing more potent and targeted analogs. Dimiracetam, a bicyclic analog of piracetam, has been shown to be significantly more potent than piracetam, by a factor of 10 to 100 times wikipedia.orgamazonaws.com.

A key finding from comparative research is the enhanced potency of MP-101, a non-racemic mixture of dimiracetam enantiomers (R:S 3:1), compared to both racemic dimiracetam and its individual enantiomers nih.govresearchgate.netnih.govx-mol.netresearchgate.netswissbiotech.orgnovaremed.comnovaremed.com. This mixture exhibited superior efficacy in reducing NMDA-induced [3H]D-aspartate release in rat spinal cord synaptosomes nih.govx-mol.netswissbiotech.orgnovaremed.comnovaremed.com. In the chronic oxaliplatin-induced neuropathic pain model, MP-101 demonstrated a significantly improved and prolonged anti-neuropathic profile nih.govx-mol.netresearchgate.netswissbiotech.orgnovaremed.comnovaremed.com. Similar synergistic effects have been noted with novel chiral fluorobenzenesulfonylamide derivatives, where specific non-racemic R:S mixtures (e.g., 2:1 or 3:1) showed greater potency than the pure R-enantiomer or the racemic compound researchgate.netunifi.it. Future research should systematically compare (R)-Dimiracetam's profile with other emerging racetam derivatives and novel analogs to identify structural features that confer optimal pharmacological activity and specificity.

Table 1: Comparative Potency (IC50) on NMDA-Induced Glutamate Release in Rat Spinal Cord Synaptosomes

| Compound | IC50 (nM) | Reference |

| Dimiracetam (Racemic) | 10-20 | researchgate.netgoogle.com |

| (R)-Dimiracetam | 123 | google.com |

| (S)-Dimiracetam | 418 | google.com |

| MP-101 (R:S 3:1 Mixture) | Picomolar | nih.govx-mol.netswissbiotech.orgnovaremed.comnovaremed.com |

Q & A

Q. How does enantiomeric purity impact the ethical design of clinical trials for (R)-Dimiracetam?

- Methodological Answer : Adhere to FDA/EMA guidelines requiring ≥99% e.e. for Investigational New Drug (IND) applications. Include chiral stability testing under accelerated conditions (40°C/75% RH for 6 months) to ensure no racemization occurs. Justify purity thresholds via dose-response toxicity studies in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.